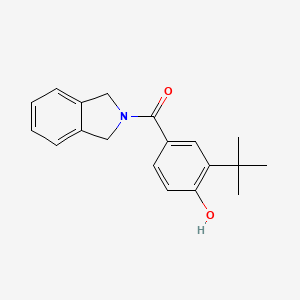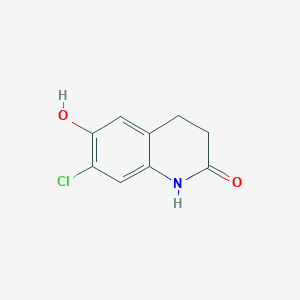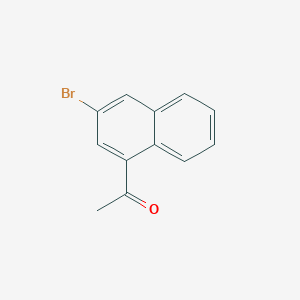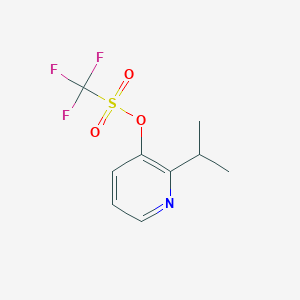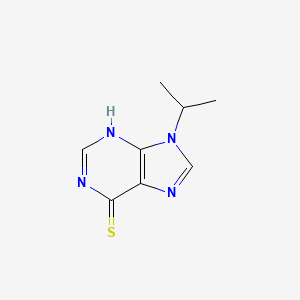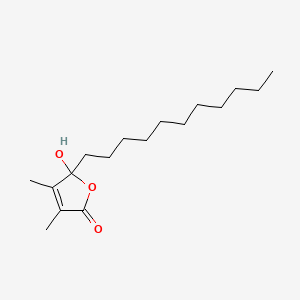
5-Hydroxy-3,4-dimethyl-5-undecylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxy, methyl, and undecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2,5-dihydroxyfuran with an undecyl halide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride.
Substitution: The methyl and undecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-oxo-3,4-dimethyl-5-undecyl-furan-2-one.
Reduction: Formation of 5-hydroxy-3,4-dimethyl-5-undecyl-dihydrofuran-2-one.
Substitution: Formation of various substituted furanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Wirkmechanismus
The mechanism of action of 5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The furanone ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
- 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
- 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Uniqueness
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one is unique due to its undecyl group, which imparts distinct physicochemical properties compared to other furanones. This long alkyl chain enhances its hydrophobicity and influences its interaction with biological membranes and proteins, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71190-96-0 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
5-hydroxy-3,4-dimethyl-5-undecylfuran-2-one |
InChI |
InChI=1S/C17H30O3/c1-4-5-6-7-8-9-10-11-12-13-17(19)15(3)14(2)16(18)20-17/h19H,4-13H2,1-3H3 |
InChI-Schlüssel |
NAZQGNICFLBRPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
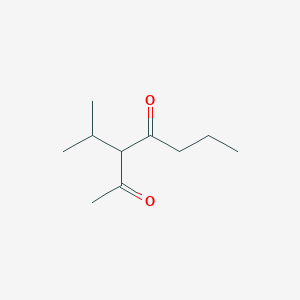

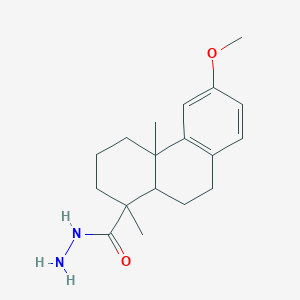
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
